4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride
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Overview
Description
4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H21N·HCl It is a derivative of cyclohexanamine, featuring a tert-butyl group and an ethynyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Ethynyl Group: The ethynyl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Amination: The amine group is introduced through reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling, Suzuki coupling, and Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Coupling: Palladium catalysts, copper co-catalysts, bases like triethylamine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted amines
Coupling: Various coupled products depending on the reactants used
Scientific Research Applications
4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the amine group can form hydrogen bonds or ionic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylcyclohexan-1-amine hydrochloride: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
1-ethynylcyclohexan-1-amine hydrochloride: Lacks the tert-butyl group, affecting its steric properties and interactions with molecular targets.
4-tert-butyl-1-ethynylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different electronic properties and reactivity.
Uniqueness
4-tert-butyl-1-ethynylcyclohexan-1-amine hydrochloride is unique due to the combination of the tert-butyl and ethynyl groups on the cyclohexane ring. This unique structure imparts distinct steric and electronic properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
2763749-86-4 |
---|---|
Molecular Formula |
C12H22ClN |
Molecular Weight |
215.8 |
Purity |
95 |
Origin of Product |
United States |
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